An In-depth Technical Guide on the Core Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs) Against HIV-2
An In-depth Technical Guide on the Core Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs) Against HIV-2
Disclaimer: No specific antiretroviral agent designated "Hiv-IN-2" is documented in the scientific literature. This guide will focus on the established class of HIV integrase strand transfer inhibitors (INSTIs) and their mechanism of action against Human Immunodeficiency Virus Type 2 (HIV-2).
Introduction
Human Immunodeficiency Virus Type 2 (HIV-2) is a retrovirus that, like HIV-1, leads to Acquired Immunodeficiency Syndrome (AIDS) through the progressive failure of the immune system.[1] A critical step in the replication cycle of HIV-2 is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[2][3] This integration is essential for the establishment of a persistent infection and the subsequent production of new viral particles.[2] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target this integration step.[4][5] Currently, INSTIs are a recommended component of first-line antiretroviral therapy for HIV-2 due to their potent activity.[6] This document provides a detailed overview of the mechanism of action of INSTIs against HIV-2, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action of INSTIs against HIV-2
The HIV-2 integrase enzyme carries out the integration of the viral DNA into the host chromosome in a two-step process:
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3'-Processing: This occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the ends of the linear viral DNA, forming a complex known as the intasome.[7] The enzyme then catalytically removes a dinucleotide from each 3' end of the viral DNA. This exposes reactive 3'-hydroxyl groups.[5]
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Strand Transfer: The intasome is transported into the nucleus. Here, the integrase enzyme, with the processed viral DNA, binds to the host cell's chromosomal DNA.[7] In the strand transfer step, the exposed 3'-hydroxyl groups of the viral DNA are used to attack the phosphodiester backbone of the host DNA. This results in the covalent joining of the viral DNA to the host DNA.[2][8]
INSTIs exert their antiviral effect by specifically inhibiting the strand transfer step of the integration process.[9] The chemical structure of INSTIs contains a triad of coplanar oxygen atoms that chelate the two magnesium ions (Mg²⁺) present in the catalytic core of the integrase enzyme.[8] By binding to these essential metal cofactors, INSTIs block the active site of the enzyme, preventing it from binding to the host DNA and catalyzing the strand transfer reaction.[5][9] This effectively halts the integration of the viral genome, interrupting the HIV-2 life cycle.[9]
Quantitative Data: In Vitro Efficacy of INSTIs Against HIV-2
The potency of various INSTIs against HIV-2 has been quantified using cell-based assays, with the 50% effective concentration (EC50) being a key parameter. The following tables summarize the in vitro activity of first and second-generation INSTIs against wild-type and resistant strains of HIV-2.
Table 1: Antiviral Activity of First-Generation INSTIs against Wild-Type HIV-2
| INSTI | HIV-2 Strain | Cell Type | EC50 (nM) | Reference |
| Raltegravir | ROD9 | T-cells | 2-7 | [10] |
| Elvitegravir | ROD9 | T-cells | ~21 | [11] |
| Elvitegravir | Primary Isolate | Not Specified | 0.53 | [12] |
Table 2: Antiviral Activity of Second-Generation INSTIs against Wild-Type HIV-2
| INSTI | HIV-2 Isolate(s) | Assay Type | Mean EC50 (nM) | Reference |
| Dolutegravir | Group A & B | Single-cycle | 1.9 - 2.6 | [13] |
| Dolutegravir | ROD9 | Single-cycle | 2.3 | [11] |
| Bictegravir | 15 Clinical Isolates | Single-cycle | 1.4 - 5.6 | [14] |
| Bictegravir | Single Isolate | Activated PBMCs | 1.1 | [15] |
| Cabotegravir | Multiple Isolates | Not Specified | Low nM to pM range | [16] |
Table 3: Fold-Change in EC50 for Second-Generation INSTIs against Resistant HIV-2 Mutants
| INSTI | HIV-2 Integrase Mutation(s) | Fold-Change in EC50 | Reference |
| Dolutegravir | E92Q + N155H | 10 - 46 | [13] |
| Dolutegravir | G140S + Q148R | 10 - 46 | [13] |
| Dolutegravir | T97A + Y143C | >5000 | [13] |
| Bictegravir | G140S/Q148R | 34 | [14] |
| Bictegravir | G140S/Q148H | 110 | [14] |
Experimental Protocols
The in vitro activity of INSTIs against HIV-2 is primarily determined using cell-based and biochemical assays.
1. Single-Cycle Infectivity Assay
This assay measures the ability of a drug to inhibit a single round of viral replication.
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Principle: Reporter cells (e.g., HeLa-derived TZM-bl cells expressing CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase genes) are infected with HIV-2 pseudoviruses in the presence of varying concentrations of the INSTI. The pseudoviruses are engineered to be capable of only a single round of infection.
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Methodology:
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Reporter cells are seeded in 96-well plates.
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Serial dilutions of the INSTI are prepared and added to the cells.
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A fixed amount of HIV-2 pseudovirus stock is added to each well.
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The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration (in the absence of inhibitor), and expression of the reporter gene.
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The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
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The EC50 value is calculated as the drug concentration that reduces reporter gene expression by 50% compared to the no-drug control.[17]
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2. Spreading Infection Assay
This assay assesses the effect of an inhibitor over multiple rounds of viral replication.
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Principle: Susceptible T-cell lines (e.g., CEM-ss) or peripheral blood mononuclear cells (PBMCs) are infected with replication-competent HIV-2 at a low multiplicity of infection in the presence of the INSTI.[11] The production of new virus is monitored over several days.
-
Methodology:
-
Cells are cultured in the presence of serial dilutions of the INSTI.
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The cells are infected with a standardized amount of HIV-2.
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The cultures are maintained for an extended period (e.g., 7-14 days), with the supernatant being sampled at regular intervals.
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Viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the supernatant using an ELISA or by measuring reverse transcriptase activity.
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The EC50 is determined as the concentration of the drug that inhibits viral replication by 50% at a specific time point.
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3. Biochemical Integrase Strand Transfer Assay
This cell-free assay directly measures the inhibition of the integrase enzyme's catalytic activity.
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Principle: Recombinant HIV-2 integrase is incubated with a DNA substrate that mimics the processed viral DNA end, a target DNA molecule, and the INSTI. The ability of the integrase to catalyze the strand transfer reaction is then quantified.
-
Methodology:
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A reaction mixture is prepared containing a buffer, divalent cations (Mg²⁺ or Mn²⁺), recombinant HIV-2 integrase, and a pre-processed oligonucleotide substrate representing the viral DNA end (often labeled with a radioisotope or fluorescent tag).
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The INSTI at various concentrations is added to the reaction mixture.
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The reaction is initiated by the addition of a target DNA oligonucleotide.
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The reaction is allowed to proceed for a set time at 37°C and then stopped.
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The reaction products (the strand transfer products) are separated from the substrates by gel electrophoresis.
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The amount of product is quantified (e.g., by autoradiography or fluorescence imaging).
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The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the strand transfer activity by 50%.[18]
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Mandatory Visualizations
Caption: HIV-2 Integration Pathway and INSTI Mechanism of Action.
Caption: Experimental Workflow for a Single-Cycle Infectivity Assay.
References
- 1. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of retroviral integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of retroviral integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dolutegravir-based triple therapy effectively suppresses HIV-2 viral load in small study | aidsmap [aidsmap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gilead.com [gilead.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the Antiviral Activity of Bictegravir against HIV-1 and HIV-2 Isolates and Integrase Inhibitor-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. askgileadmedical.com [askgileadmedical.com]
- 16. In Vitro Antiviral Activity of Cabotegravir against HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
